molecular formula C27H23FN2O5S B12880769 Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618072-67-6

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12880769
CAS No.: 618072-67-6
M. Wt: 506.5 g/mol
InChI Key: GBSUDOUXOLTRRA-LSDHQDQOSA-N
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Description

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the allyl, benzoyl, and other substituents under controlled conditions. Common reagents used in these steps include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups provides opportunities for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives might be explored for their potential therapeutic properties. The combination of aromatic and heterocyclic moieties could lead to the discovery of new drugs with unique mechanisms of action.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for fine-tuning of material characteristics through chemical modifications.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Allyl 2-(3-(4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Similar structure but lacks the fluoro substituent.

    Allyl 2-(3-(3-fluorobenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Similar structure but lacks the methyl group on the benzoyl ring.

Uniqueness

The uniqueness of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluoro and methyl substituents on the benzoyl ring, along with the allyl and thiazole moieties, provides a unique scaffold for further chemical modifications and applications.

Properties

CAS No.

618072-67-6

Molecular Formula

C27H23FN2O5S

Molecular Weight

506.5 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H23FN2O5S/c1-5-12-35-26(34)24-16(4)29-27(36-24)30-21(17-9-6-14(2)7-10-17)20(23(32)25(30)33)22(31)18-11-8-15(3)19(28)13-18/h5-11,13,21,31H,1,12H2,2-4H3/b22-20+

InChI Key

GBSUDOUXOLTRRA-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C

Origin of Product

United States

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